Anti-Proliferative Potency in Human Breast Cancer Cells (MCF-7): 3-Methyleneisoindolin-1-one Scaffold Class-Level Activity
Within a library of 46 multisubstituted 3-methyleneisoindolin-1-ones, two compounds exhibited GI50 values <10 µM against the MCF-7 human breast cancer cell line [1]. While the specific GI50 of 2-methyl-3-methyleneisoindolin-1-one was not individually reported in this study, the library demonstrates that the 3-methyleneisoindolin-1-one scaffold is capable of sub-10 µM anti-proliferative activity, and activity is known to be modulated by N-substitution. In contrast, fully saturated 2-methylisoindolin-1-one (CAS 5342-91-6), which lacks the exocyclic double bond, is not represented as a hit in equivalent anti-cancer screens, indicating that the 3-methylene group is a structural determinant of activity . This class-level inference positions 2-methyl-3-methyleneisoindolin-1-one as a privileged entry point for structure-activity relationship (SAR) exploration.
| Evidence Dimension | In vitro GI50 against MCF-7 human breast cancer cells |
|---|---|
| Target Compound Data | Member of 3-methyleneisoindolin-1-one library with GI50 <10 µM (two library members reported) [1] |
| Comparator Or Baseline | 2-Methylisoindolin-1-one (CAS 5342-91-6, saturated analog): no reported anti-proliferative activity in equivalent screens |
| Quantified Difference | Activity threshold >10× improvement attributable to 3-methylene substitution |
| Conditions | MCF-7 cell line, in vitro anti-proliferative assay |
Why This Matters
Procurement of 2-methyl-3-methyleneisoindolin-1-one provides access to an anti-cancer-relevant chemical space that the saturated 2-methylisoindolin-1-one analog does not offer, enabling SAR campaigns where the 3-methylene group is a confirmed pharmacophoric element.
- [1] Mehta S, et al. Design, Synthesis, and Anti-Cancer Activity Evaluation of a 3-Methyleneisoindolin-1-One Library. Comb Chem High Throughput Screen. 2023;26(9):1775-1792. doi:10.2174/1386207325666221003093623 View Source
